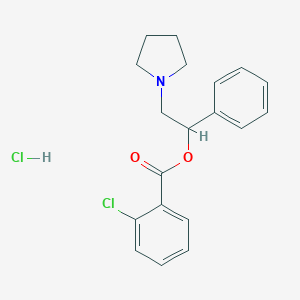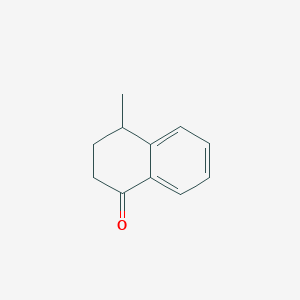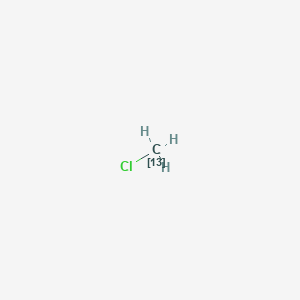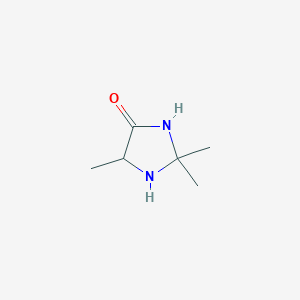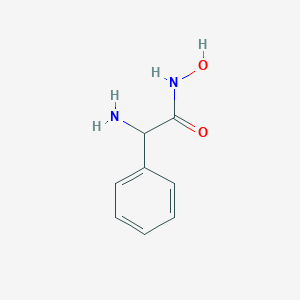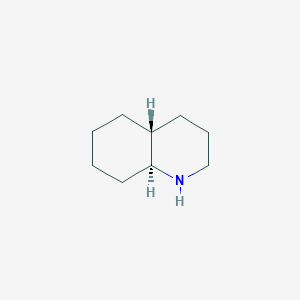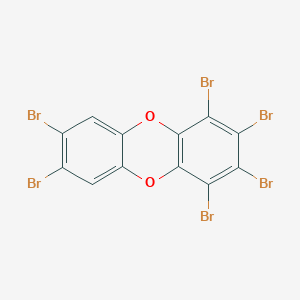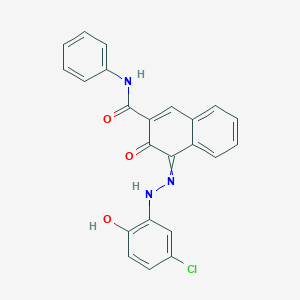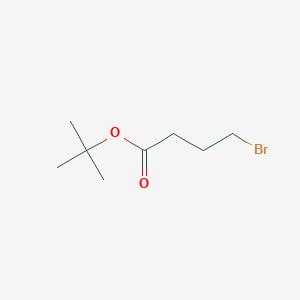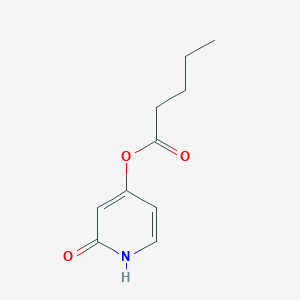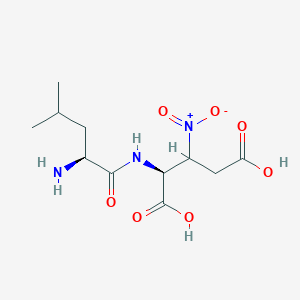
Nitropeptin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitropeptin is a novel peptide-based molecule that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in the regulation of glucose metabolism. Nitropeptin has shown promising results in preclinical studies, making it a potential candidate for the treatment of type 2 diabetes mellitus (T2DM).
Applications De Recherche Scientifique
Teratogenic Effects and Thyroid Function
Nitrofen, a herbicide structurally similar to thyroid hormones, has been studied for its effects on thyroid function and its potent teratogenic activity in rodents. It alters pituitary-thyroid function in rats and may induce birth defects through changes in thyroid hormone status. This might be related to nitrofen's teratogenicity, potentially mediated by a T3-active metabolite derived from nitrofen (Manson, Brown, & Baldwin, 1984).
Cardiovascular and CNS Effects
Nitroglycerin, a derivative, is notable for its cardiovascular and central nervous system effects. It acts as a vasodilator in cardiac diseases and influences the central sympathetic system and cerebrovascular effects. The drug also induces a headache in migraine patients, suggesting central mechanisms in its biological activity (Tassorelli, Joseph, Buzzi, & Nappi, 1999).
Role in Chondrocytes and Inflammation
The interaction of leptin and interleukin-1 in chondrocytes is significant in understanding the effects of nitric oxide synthase (NOS) type II. This synergy indicates leptin's proinflammatory role and implicates JAK2, PI3K, MEK-1, and p38 kinase in the signaling pathway (Otero et al., 2005).
Therapeutic and Clinical Applications
Nitroxide compounds, including nitropeptin derivatives, have diverse biochemical interactions useful in therapeutic applications. They modify oxidative stress, impacting many metabolic processes and potentially serving in radiation protection, cancer treatment, and hypertension control (Soule et al., 2007).
Learning and Memory Enhancement
Kisspeptin-13, a G protein-coupled receptor ligand, affects passive avoidance learning in mice. It interacts with various neurotransmitter systems and nitric oxide, indicating its role in cognitive functions (Telegdy & Adamik, 2013).
Role in Aging and Neurodegenerative Diseases
Nitrosamines, including nitropeptin derivatives, contribute to DNA damage and oxidative stress, factors in aging and diseases like Alzheimer's. Understanding their pathophysiological effects can provide insights into disease mechanisms and prevention (de la Monte, Neusner, Chu, & Lawton, 2009).
Nitroglycerin-Induced Myocardial Protection
Nitroglycerin's role in myocardial protection and tolerance, particularly involving calcitonin gene-related peptide (CGRP), is a crucial area of research. Understanding its effects on heart diseases could lead to improved treatments (Hu, Li, & Yuan‐jian Li, 2014).
Mass Spectrometric Analysis in Aging and Neurodegenerative Diseases
Protein tyrosine nitration, a modification by nitropeptides, has been linked to signaling pathways and implicated in aging and neurodegenerative diseases. Mass spectrometric analysis of nitrated peptides helps in understanding these diseases (Yeo et al., 2015).
Propriétés
Numéro CAS |
109792-56-5 |
|---|---|
Nom du produit |
Nitropeptin |
Formule moléculaire |
C11H19N3O7 |
Poids moléculaire |
305.28 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-nitropentanedioic acid |
InChI |
InChI=1S/C11H19N3O7/c1-5(2)3-6(12)10(17)13-9(11(18)19)7(14(20)21)4-8(15)16/h5-7,9H,3-4,12H2,1-2H3,(H,13,17)(H,15,16)(H,18,19)/t6-,7?,9-/m0/s1 |
Clé InChI |
LGJDFRQTFRTVII-LXZQMHNESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](C(CC(=O)O)[N+](=O)[O-])C(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(C(CC(=O)O)[N+](=O)[O-])C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(C(CC(=O)O)[N+](=O)[O-])C(=O)O)N |
Synonymes |
N-L-leucyl-beta-nitroglutamic acid nitropeptin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



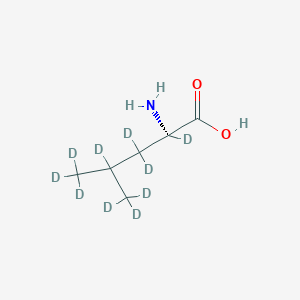
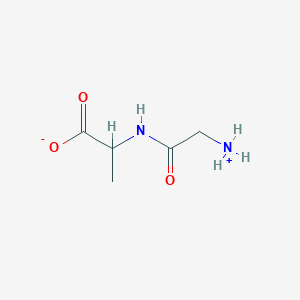
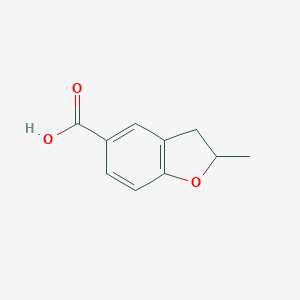
![5,6-Dimethylfuro[2,3-b]pyridine](/img/structure/B8903.png)
